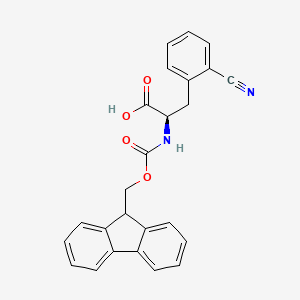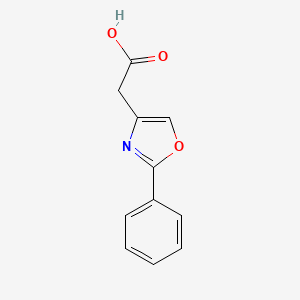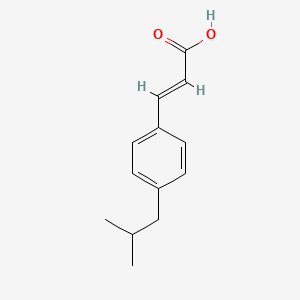
(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of aminophenol and pyridine . Aminophenols are chemical compounds consisting of a phenol molecule in which one hydrogen atom is replaced by an amino group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed by single crystal X-ray crystallographic analysis . The compound “(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one” likely has a complex structure due to the presence of the aminophenol and pyridine components.Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, a new pyridine-based covalent organic framework material was found to selectively detect and effectively remove Ni2+ from aqueous solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques and computational methods. For example, the properties of a similar compound, 2-(4-aminophenyl)benzothiazole, include a melting point of 151-156 °C and it is a solid at room temperature .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The molecular structure of this chalcone derivative showcases a slightly twisted configuration between its benzene and pyridine rings, underlining its potential for forming specific intermolecular interactions. In the crystal, the molecules are linked via N—H⋯N and N—H⋯O hydrogen bonds, forming a layer parallel to the ab plane. Additionally, a significant π–π interaction was observed, suggesting applications in molecular engineering and design where these interactions are crucial (Chantrapromma et al., 2011).
Spectroscopic Properties and Chemical Activity
Experimental and theoretical studies have delved into the compound's structure and spectroscopic properties, employing techniques such as FT-IR, NMR, MS, and XRD. These investigations provide insights into the molecule's geometry optimization, vibrational harmonic frequencies, and chemical shifts, offering a detailed interpretation of its spectroscopic signatures. The studies also explored the HOMO and LUMO energy gap, which reflects the chemical activity of the molecule, making it relevant for applications in chemical sensing and molecular electronics (Ortiz et al., 2015).
Synthesis and Biological Screening
A series of novel pyrimidine derivatives synthesized from this compound were subjected to pharmacological and biological screening, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. The findings indicate that some synthesized compounds exhibit significant anti-inflammatory and analgesic activities, highlighting the potential of this compound as a precursor in the development of new therapeutic agents (Bhat et al., 2014).
Antibacterial Applications
Research into pyridine chalcones derived from this compound has shown notable antibacterial efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This suggests its utility in the synthesis of antibacterial agents, contributing to the development of new treatments for bacterial infections (Jasril et al., 2013).
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the system in which it is used. For example, in a study on a dye of donor-π-acceptor (D−π−A) system, the mechanism of optical limiting action was attributed to the coordination interactions between Ni2+ and N,N,N-chelating sites embedded in the skeleton structure .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPHFPVYAZSBF-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64908-88-9 |
Source


|
| Record name | Acrylophenone, 4'-amino-3-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064908889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)
![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)



![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)




